Indolin-4-ylboronic acid
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Overview
Description
Indolin-4-ylboronic acid is a boronic acid derivative that features an indole ring structure. Indole derivatives are known for their significant biological activities and applications in various fields, including medicinal chemistry and material science . The indole ring system is a key scaffold in many naturally occurring molecules, making this compound an important compound for research and industrial applications .
Preparation Methods
The synthesis of indolin-4-ylboronic acid typically involves the functionalization of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses boronic acids as reagents to form carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance. The preparation of this compound can also involve transition-metal-catalyzed cyclization strategies for ortho-substituted benzenes bearing nitrogen-containing functional groups .
Chemical Reactions Analysis
Indolin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups, such as alcohols or ketones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a prominent example, where this compound reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. Major products formed from these reactions include various substituted indole derivatives, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
Indolin-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolin-4-ylboronic acid involves its interaction with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The indole ring structure allows the compound to bind with high affinity to various receptors, influencing multiple signaling pathways and biological processes .
Comparison with Similar Compounds
Indolin-4-ylboronic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles.
What sets this compound apart is its boronic acid group, which provides unique reactivity and binding properties not found in other indole derivatives. This makes it particularly valuable in synthetic chemistry and biological applications .
Properties
Molecular Formula |
C8H10BNO2 |
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Molecular Weight |
162.98 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-4-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10-12H,4-5H2 |
InChI Key |
KFAWOIIPTADJNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCNC2=CC=C1)(O)O |
Origin of Product |
United States |
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